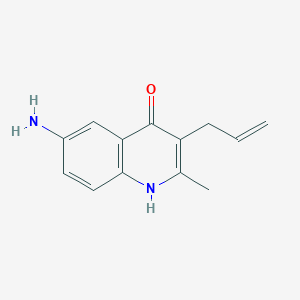

3-Allyl-6-amino-2-methyl-quinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Allyl-6-amino-2-methyl-quinolin-4-ol is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is used for proteomics research .

Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Allyl-6-amino-2-methyl-quinolin-4-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecule also contains an allyl group (C3H5) and an amino group (NH2) attached to the quinoline core .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-6-amino-2-methyl-quinolin-4-ol, such as its melting point, boiling point, and density, are not specified in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Metal Ion Sensing

Compounds related to 3-Allyl-6-amino-2-methyl-quinolin-4-ol, such as quinoline-based isomers, have been explored for their dual fluorescence chemosensor capabilities, particularly for sensing metal ions like Al3+ and Zn2+. These sensors offer potential applications in environmental monitoring and healthcare by detecting metal ions with high sensitivity and selectivity. The mechanism behind the fluorescence intensity variation upon binding with metal ions, potentially explained by the PET (Photoinduced Electron Transfer) mechanism, highlights the compound's utility in developing sensitive detection tools for metal ions. Furthermore, these compounds have been utilized in living cell imaging studies, indicating their applicability in biological research and diagnostics (Hazra et al., 2018).

Synthesis of Quinoline Derivatives

The versatility of 3-Allyl-6-amino-2-methyl-quinolin-4-ol is further demonstrated in synthetic chemistry applications, such as the iron-catalyzed intramolecular allylic amination to synthesize dihydroquinolines and quinolines. This method provides an efficient route to obtain a variety of quinoline derivatives with good to excellent yields. Such derivatives are valuable in the development of pharmaceuticals and other biologically active compounds, showcasing the compound's role in facilitating the synthesis of complex organic structures (Wang et al., 2012).

Green Chemistry Applications

The reaction of isatins with amino uracils and isoxazoles, leading to the regioselective synthesis of isoxazole fused quinoline scaffolds, exemplifies the compound's application in green chemistry. This method emphasizes the importance of using environmentally friendly catalysts and conditions to synthesize novel compounds. Such green chemistry approaches are crucial for sustainable development and highlight the compound's potential in eco-friendly synthetic processes (Poomathi et al., 2015).

Synthesis of Natural Products and Bioactive Compounds

3-Allyl-6-amino-2-methyl-quinolin-4-ol related compounds have been used in the synthesis of natural products and bioactive compounds, such as the 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones, which possess insecticidal and anthelmintic properties. These compounds, isolated from fungal strains of Penicillium and Aspergillus, underline the compound's significance in the total synthesis of natural products with potential pharmaceutical applications (Simonetti et al., 2016).

Eigenschaften

IUPAC Name |

6-amino-2-methyl-3-prop-2-enyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-4-10-8(2)15-12-6-5-9(14)7-11(12)13(10)16/h3,5-7H,1,4,14H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGQMHQISNLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-6-amino-2-methyl-quinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)